

In-Depth Technical Guide to 4,4',4"-Nitrilotribenzonitrile (CAS 51545-36-9)

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Compound of Interest

Compound Name: 4,4',4"-Nitrilotribenzonitrile

Cat. No.: B3069753

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For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

4,4',4"-Nitrilotribenzonitrile, also known as Tris-(p-cyanophenyl)amine, is a tripodal organic compound with the CAS number 51545-36-9. Its structure features a central nitrogen atom bonded to three cyanophenyl groups. This symmetrical, rigid, and planar geometry makes it a valuable building block in materials science. While its primary applications are in the synthesis of advanced materials, its unique electronic properties also suggest potential for use in organic electronics. To date, no significant pharmacological activity or application in drug development has been reported for this specific compound.

Table 1: Chemical and Physical Properties of 4,4',4"-Nitrilotribenzonitrile

Property	Value	Source(s)
CAS Number	51545-36-9	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₂₁ H ₁₂ N ₄	[1] [2] [3] [4] [5] [6]
Molecular Weight	320.35 g/mol	[1] [2] [3] [4] [5] [6]
IUPAC Name	4,4',4"-nitrilotribenzonitrile	[1] [2] [3] [4] [5] [6]
Synonyms	Tris-(p-cyanophenyl)amine, tri(4-cyanophenyl)amine, 4,4',4"-nitrilotris-benzonitrile	[1]
Melting Point	348 °C	[1]
Boiling Point (Predicted)	570.0 ± 45.0 °C	[1]
Density (Predicted)	1.275 g/cm ³	[1]
Appearance	White to off-white powder/crystals	[1]

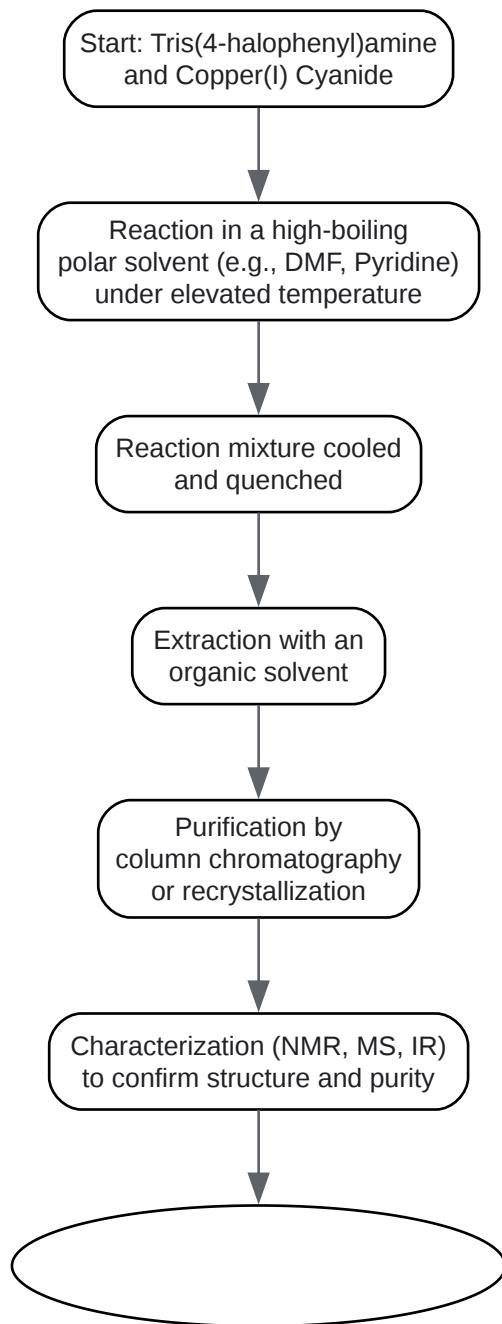
Synthesis and Experimental Protocols

The synthesis of **4,4',4"-Nitrilotribenzonitrile** typically involves the formation of the triphenylamine core followed by the introduction of the nitrile groups. Established methods for aryl nitrile synthesis, such as the Sandmeyer and Rosenmund-von Braun reactions, can be adapted for this purpose.[\[7\]](#)

Illustrative Synthetic Approach: Rosenmund-von Braun Reaction

A plausible synthetic route involves the reaction of a tris(4-halophenyl)amine with a cyanide source, such as copper(I) cyanide.

Experimental Workflow for the Synthesis of **4,4',4"-Nitrilotribenzonitrile**



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A generalized workflow for the synthesis of **4,4',4''-Nitrilotribenzonitrile**.

Applications in Materials Science

The primary utility of **4,4',4''-Nitrilotribenzonitrile** lies in its role as a trigonal linker in the construction of porous crystalline materials known as Covalent Organic Frameworks (COFs).

and Metal-Organic Frameworks (MOFs).^[7] Its rigid, C₃-symmetric structure is ideal for forming ordered, porous networks with high thermal stability and surface area.^[7]

Synthesis of Covalent Triazine Frameworks (CTFs)

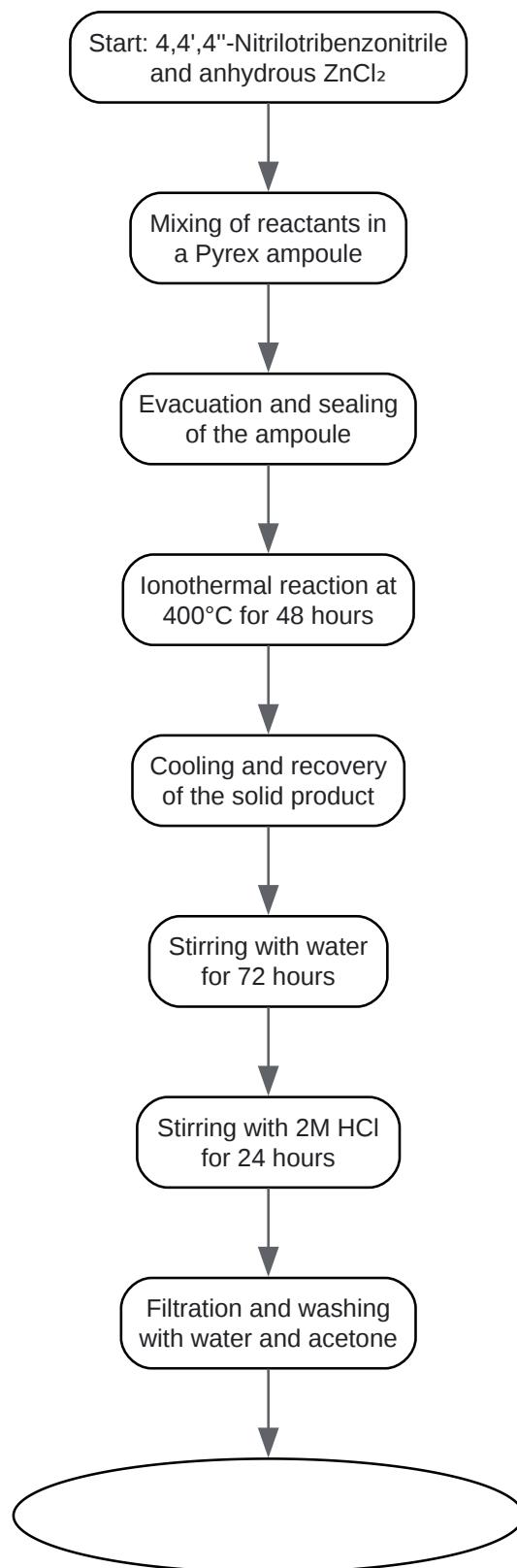
Covalent Triazine Frameworks are a subclass of COFs where the linking units are triazine rings, formed by the trimerization of nitrile groups. The ionothermal synthesis method is a common approach for this transformation.

Detailed Experimental Protocol for Ionothermal Synthesis of a Covalent Triazine Framework
(Adapted from a similar nitrile precursor)

This protocol is based on the synthesis of CTF-1 from terephthalonitrile and is illustrative of the conditions that could be adapted for **4,4',4"-Nitrilotribenzonitrile**.^[3]

- Preparation: In an inert atmosphere, a mixture of the aromatic nitrile monomer (e.g., **4,4',4"-Nitrilotribenzonitrile**) and anhydrous zinc chloride (in a molar ratio of 1:5) is placed into a Pyrex ampoule.^[3]
- Sealing: The ampoule is evacuated and sealed under vacuum.
- Heating: The sealed ampoule is heated in a furnace to 400°C for 48 hours.^[3]
- Cooling and Initial Workup: The ampoule is cooled to room temperature, and the resulting solid black product is mechanically separated.
- Washing: The crude product is stirred with deionized water for 72 hours to remove the majority of the zinc chloride.^[3]
- Acid Treatment: The product is then isolated by filtration and stirred with a 2 M aqueous HCl solution for 24 hours to remove any remaining inorganic salts.^[3]
- Final Purification: The purified Covalent Triazine Framework is collected by filtration, washed with water and acetone, and dried under vacuum.

Experimental Workflow for the Ionothermal Synthesis of a Covalent Triazine Framework



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A typical workflow for the ionothermal synthesis of a Covalent Triazine Framework.

Properties and Applications of Derived Materials

The resulting Covalent Triazine Frameworks are typically black powders that are insoluble in common organic solvents.^[7] They exhibit high thermal stability and permanent porosity, which are desirable characteristics for applications in:

- Gas Storage and Separation: The porous nature of these materials allows for the selective adsorption of gases.^{[1][5]}
- Catalysis: The high surface area and potential for functionalization make them suitable as catalyst supports or as catalysts themselves.^[2]
- Organic Electronics: The triphenylamine core is a known hole-transporting moiety, suggesting potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.^[7]

Table 2: Quantitative Data for a Representative Covalent Triazine Framework (PCTF-4)

This table presents data for a CTF derived from a triphenylamine-core monomer, which is structurally related to **4,4',4''-Nitrilotribenzonitrile**, to illustrate the properties of such materials.^[5]

Property	Value
BET Specific Surface Area	1404 m ² g ⁻¹
CO ₂ Uptake (273 K, 1 bar)	20.5 wt%
CO ₂ /N ₂ Selectivity (273 K)	14–56
CO ₂ /CH ₄ Selectivity (273 K)	11–20

Signaling Pathways and Biological Activity

Currently, there is no published research indicating that **4,4',4''-Nitrilotribenzonitrile** or its direct derivatives interact with biological signaling pathways or exhibit any notable pharmacological activity. The focus of research on this compound has been exclusively in the domain of materials chemistry. Therefore, diagrams of signaling pathways are not applicable.

Conclusion

4,4',4"-Nitrilotribenzonitrile is a key building block in the field of materials science, enabling the synthesis of highly porous and stable Covalent Organic Frameworks and advanced polymers. Its well-defined structure and reactivity make it a versatile component for creating materials with tailored properties for applications in gas separation, catalysis, and organic electronics. While its potential in the life sciences has not been explored, its unique chemical and electronic characteristics may warrant future investigation in areas such as drug delivery systems or as a scaffold for bioactive molecules. Researchers and professionals in materials science will find this compound to be a valuable tool for the development of next-generation functional materials.

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